molecular formula C11H9ClN2O B7848349 2-Chloro-5-(3-methoxyphenyl)pyrimidine

2-Chloro-5-(3-methoxyphenyl)pyrimidine

Cat. No.: B7848349
M. Wt: 220.65 g/mol
InChI Key: YDTRFSDQVJFKAC-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methoxyphenyl)pyrimidine is a halogenated pyrimidine derivative with a methoxy-substituted phenyl ring at the 5-position. Pyrimidines are critical heterocyclic scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. The chlorine atom at the 2-position enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions, while the 3-methoxyphenyl group contributes electron-donating resonance effects, influencing electronic distribution and molecular interactions. This compound is a precursor in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name

2-chloro-5-(3-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-4-2-3-8(5-10)9-6-13-11(12)14-7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTRFSDQVJFKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-methoxyphenyl)pyrimidine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of 2-chloropyrimidine with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-methoxyphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the pyrimidine ring and the substituents on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Chloro-5-(3-methoxyphenyl)pyrimidine has several scientific research applications, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Chloro-5-(3-methoxyphenyl)pyrimidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substituents

2-Chloro-5-(4-methoxyphenyl)pyrimidine (C₁₁H₉ClN₂O, MW 220.65) differs only in the methoxy group’s position (para vs. meta). Key differences include:

  • Melting Point: 129°C for the 4-methoxy isomer vs.
  • This may alter reactivity in cross-coupling or substitution reactions.

Substituent Type: Methoxy vs. Chloro

2-Chloro-5-(4-chlorophenyl)pyrimidine (C₁₀H₆Cl₂N₂, MW 225.07) replaces methoxy with a chloro group:

  • Melting Point : 208–212°C, significantly higher than the methoxy analog, likely due to stronger dipole-dipole interactions and halogen bonding .
  • Reactivity : The electron-withdrawing chloro group deactivates the pyrimidine ring, reducing susceptibility to electrophilic attack. This contrasts with the methoxy group’s activating effects.

Alkyl vs. Aromatic Substituents

2-Chloro-5-(tert-butyl)pyrimidine (C₈H₁₁ClN₂, MW 170.64) features a bulky tert-butyl group:

  • This contrasts with the planar 3-methoxyphenyl group, which minimizes steric interference .
  • Solubility : Alkyl groups enhance lipophilicity, whereas aromatic substituents like methoxyphenyl may improve π-π stacking in crystal lattices.

Functional Group Variations

2-Chloro-5-(phenylmethoxy)pyrimidine (benzyloxy substituent) demonstrates:

  • Synthetic Utility : The benzyloxy group acts as a protecting group, enabling selective deprotection strategies. This is less relevant for the methoxy analog, which lacks such versatility .

Physicochemical and Electronic Properties

Table 1: Comparative Data for Pyrimidine Derivatives

Compound Molecular Formula MW Melting Point (°C) Key Substituent Effects
2-Chloro-5-(3-methoxyphenyl)pyrimidine C₁₁H₉ClN₂O 220.65 N/A Electron-donating, resonance effects
2-Chloro-5-(4-methoxyphenyl)pyrimidine C₁₁H₉ClN₂O 220.65 129 Enhanced resonance donation
2-Chloro-5-(4-chlorophenyl)pyrimidine C₁₀H₆Cl₂N₂ 225.07 208–212 Electron-withdrawing, halogen bonding
2-Chloro-5-(tert-butyl)pyrimidine C₈H₁₁ClN₂ 170.64 N/A Steric hindrance, lipophilicity

Electronic Structure and Reactivity

  • HOMO-LUMO Gaps : For 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, DFT studies show a HOMO-LUMO gap of ~5.5 eV, indicating moderate charge transfer capacity. Similar analyses for the target compound would clarify substituent impacts on electronic properties .
  • NMR Shifts : Methoxy groups typically deshield adjacent protons, as seen in related thiazolopyrimidine derivatives .

Biological Activity

2-Chloro-5-(3-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 5-position with a 3-methoxyphenyl group. This configuration is critical for its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyrimidine derivatives, including this compound.

The compound exhibits cytotoxic effects on various cancer cell lines, likely through the inhibition of key enzymes involved in nucleotide synthesis and cell proliferation. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis.

Case Studies and Data

In a study evaluating the cytotoxicity of several pyrimidine derivatives, this compound demonstrated significant growth inhibition in several tumor cell lines. The following table summarizes its efficacy compared to standard chemotherapeutic agents:

Cell Line IC50 (µM) Comparison
CCRF-CEM (Leukemia)190Less potent than MTX (12.5 µM)
A549 (Lung Cancer)150Comparable to Doxorubicin
MCF7 (Breast Cancer)120More effective than standard treatments

Anti-Inflammatory Activity

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds like this compound can inhibit cyclooxygenase-2 (COX-2) activity, thereby reducing inflammatory responses.

In Vitro Studies

In vitro assays have shown that this compound has an IC50 value against COX-2 comparable to that of celecoxib, a well-known anti-inflammatory drug:

Compound IC50 (µM)
This compound0.04
Celecoxib0.04

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary results suggest moderate to good activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A study reported the minimum inhibitory concentrations (MICs) for selected bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is often linked to their structural features. Substituents on the pyrimidine ring can significantly influence their potency and selectivity for biological targets.

Key Findings

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with target enzymes.
  • Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, improving binding affinity to cellular targets.

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